molecular formula C15H22N2 B10759884 Iadademstat CAS No. 1401966-39-9

Iadademstat

Cat. No.: B10759884
CAS No.: 1401966-39-9
M. Wt: 230.35 g/mol
InChI Key: ALHBJBCQLJZYON-PFSRBDOWSA-N
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Description

Iadademstat is a novel, highly potent, and selective inhibitor of lysine-specific histone demethylase 1A (LSD1), also known as KDM1A. This compound has shown significant preclinical and clinical activity, particularly in the treatment of acute myeloid leukemia (AML). This compound works by inhibiting the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iadademstat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is subjected to rigorous purification and characterization to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Iadademstat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic benefits. These derivatives are characterized using advanced analytical techniques to confirm their structure and purity .

Scientific Research Applications

Iadademstat has a wide range of scientific research applications, including:

Mechanism of Action

Iadademstat exerts its effects by selectively inhibiting LSD1, an enzyme involved in the demethylation of histone proteins. This inhibition leads to changes in chromatin structure and gene expression, promoting the differentiation of leukemic cells and reducing their proliferative capacity. The molecular targets of this compound include the catalytic domain of LSD1 and its interaction partners, such as GFI1 and CoREST .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Iadademstat

This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic profile. It has shown significant clinical activity in AML patients, particularly in combination with other chemotherapeutic agents. Its ability to induce differentiation and reduce leukemic stem cell capacity makes it a promising candidate for further development .

Properties

CAS No.

1401966-39-9

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine

InChI

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1

InChI Key

ALHBJBCQLJZYON-PFSRBDOWSA-N

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3

Origin of Product

United States

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